Tupichilignan A

Overview

Description

Tupichilignan A is a naturally occurring compound found in the leaves and bark of the Tupichilignan tree (Vitex negundo). It has been studied for its potential medicinal properties and has been found to possess a wide range of biological activities.

Scientific Research Applications

Tumour Phylogenetics : Tupichilignan is utilized in phylogenetic studies of tumor progression, providing guidance for designing and analyzing scientifically rigorous studies in this area (Schwartz & Schäffer, 2017).

Chemical Studies : It's involved in experimental systems like subpicosecond pulse radiolysis, optimized for generating hydrated electrons in pulse radiolysis of liquid water (Oulianov et al., 2006).

Genomics and Proteomics in Tuina Research : Genomics and proteomics technology can enhance Tupichilignan research, especially in clarifying manipulation mechanisms (Fang Min, 2010).

Educational Applications : Tupichilignan has potential applications in early years' education, though additional empirical research is needed to confirm its benefits for children's knowledge acquisition (Dujić Rodić & Granić, 2021).

Tupichilignan A Structural Revision : A study focused on the asymmetric total synthesis of this compound, leading to a structural revision of this natural product (Kimura et al., 2017).

Tumor-Promoting Myeloid Cells Study : Research into the gene signatures of tissue-resident and recruited tumor-promoting myeloid cells includes Tupichilignan, focusing on their roles in tumor progression and response to therapy (Romero, 2020).

Ground Penetrating Radar Applications : Tupichilignan has been a subject in the development of electromagnetic modeling and inversion techniques for Ground Penetrating Radar applications (Pajewski et al., 2016).

Mechanical Behavior Study : Studies have focused on the mechanical behavior of Tupichilignan, particularly in defining strength criterion and yield surface for this material (Aversa & Evangelista, 1998).

Public Health Implications : Tupichilignan's time use research (TUR) is significant for understanding health behaviors, assessing behavioral trends, and examining the effects of public health interventions (Bauman, Bittman, & Gershuny, 2019).

Usability-Based Research Utilization : A usability-based approach to research utilization of Tupichilignan is found to be more effective than measuring terminal use transactions (TUTs) for assessing research impact (Benneworth & Peñuela, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Tupichilignan A is a natural product that belongs to the class of compounds known as diterpenes

Mode of Action

This can result in changes in cellular signaling pathways, gene expression, or cellular metabolism .

Biochemical Pathways

Diterpenes are known to influence a variety of biochemical pathways, including those involved in inflammation, cell growth, and apoptosis .

Pharmacokinetics

The bioavailability of diterpenes can be influenced by factors such as their solubility, stability, and the presence of transporters in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with this compound, and the specific characteristics of the biological system in which this compound is acting .

properties

IUPAC Name |

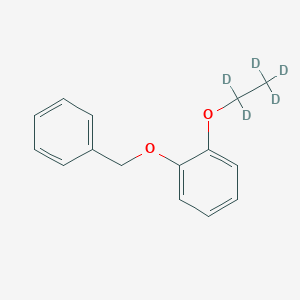

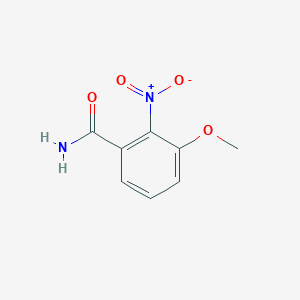

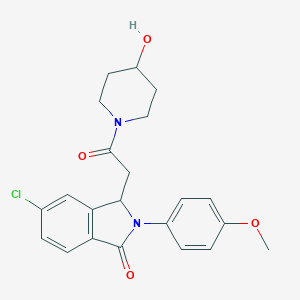

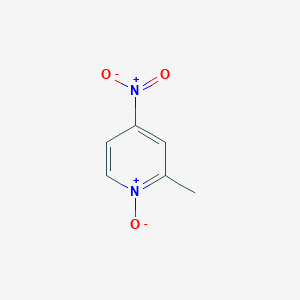

(3R,4R)-4-[(R)-(3,4-dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O7/c1-25-17-7-5-13(10-19(17)27-3)9-15-16(12-29-22(15)24)21(23)14-6-8-18(26-2)20(11-14)28-4/h5-8,10-11,15-16,21,23H,9,12H2,1-4H3/t15-,16+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTKKKPTALSSLI-XFQAVAEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What led to the revision of the Tupichilignan A structure?

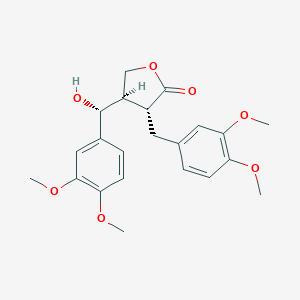

A1: The researchers synthesized both possible diastereomers of this compound. They found that the spectral data of the diastereomer previously reported as this compound in the literature did not match the spectral data of the naturally isolated compound. By comparing the spectral data of both synthesized diastereomers to the natural product, the researchers revised the structure of this compound, changing the absolute configuration of the 7 position from R to S [].

Q2: What were the key chemical transformations involved in the asymmetric total synthesis of this compound?

A2: The researchers employed several crucial steps in their synthesis []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

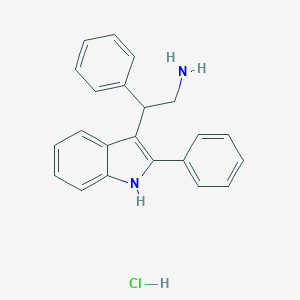

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)

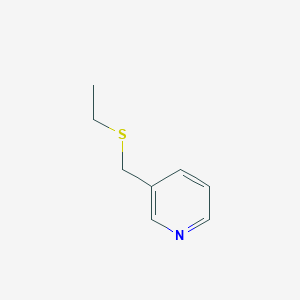

![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)